molecular formula C15H19Cl2NO4S B2864586 9-((2,4-Dichloro-5-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1022225-27-9

9-((2,4-Dichloro-5-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

Cat. No.: B2864586
CAS No.: 1022225-27-9
M. Wt: 380.28
InChI Key: HJRVWRXQXVTVTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,5-dioxa-9-azaspiro[5.5]undecane core, a bicyclic structure with oxygen atoms at positions 1 and 5 and a nitrogen atom at position 7. The spiro junction connects two cyclohexane rings. Attached to the nitrogen is a 2,4-dichloro-5-methylphenylsulfonyl group, which contributes to its pharmacological profile as a sigma-1 receptor (S1R) antagonist . The sulfonyl moiety enhances selectivity and binding affinity, while the chlorinated aromatic ring optimizes lipophilicity and metabolic stability .

Properties

IUPAC Name

9-(2,4-dichloro-5-methylphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2NO4S/c1-11-9-14(13(17)10-12(11)16)23(19,20)18-5-3-15(4-6-18)21-7-2-8-22-15/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRVWRXQXVTVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC3(CC2)OCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-((2,4-Dichloro-5-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane , identified by its CAS number 1396745-93-9 , is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a spirocyclic framework and a sulfonyl group, suggest diverse biological activities that merit detailed exploration.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions under controlled conditions to ensure high purity and yield. The presence of chiral centers within the spiro framework may complicate synthesis, necessitating specific reaction conditions to minimize side products.

Biological Activity

Recent studies have highlighted the potential biological activities associated with compounds in the diazaspiro series, particularly those similar to this compound:

  • Pharmacological Properties :
    • Compounds in the diazaspiro class have been investigated for their roles in treating various conditions, including obesity and pain management, as well as their effects on immune system modulation and cardiovascular health .
    • Specific derivatives have shown promise as soluble epoxide hydrolase (sEH) inhibitors, which are relevant for chronic kidney disease treatment .
  • Mechanism of Action :
    • The mechanism of action for such compounds often involves interaction with specific biological targets at the molecular level. For instance, sEH inhibitors can modulate lipid metabolism and inflammatory responses, which are critical in various disease states .
    • Ongoing research aims to elucidate the pharmacodynamics and pharmacokinetics of these compounds to optimize their therapeutic efficacy.

Case Studies

Several studies have demonstrated the efficacy of related compounds in preclinical models:

  • A study identified a 1-oxa-4,9-diazaspiro[5.5]undecane-based urea as a potent sEH inhibitor that significantly reduced serum creatinine levels in rat models of anti-glomerular basement membrane glomerulonephritis when administered orally at a dose of 30 mg/kg . This finding suggests that similar compounds may exhibit comparable therapeutic effects.

Data Table: Comparison of Biological Activities

Compound NameActivityReference
1-Oxa-4,9-diazaspiro[5.5]undecanesEH Inhibitor
9-Azaspiro[5.5]undecane DerivativesPain Management
1,9-Diazaspiro CompoundsObesity Treatment

Comparison with Similar Compounds

Comparison with Structural Analogs

Spirocyclic Core Modifications

1,5-Dioxa-9-azaspiro[5.5]undecane vs. 1,4-Dioxa-8-azaspiro[4.5]decane
  • 6/6 vs. 6/5 Ring Systems :
    Compounds with a 6/6 spiro system (e.g., 1,5-dioxa-9-azaspiro[5.5]undecane) exhibit superior S1R binding compared to 6/5 systems (e.g., 1,4-dioxa-8-azaspiro[4.5]decane). For instance, in anti-mycobacterial studies, the 6/6 system demonstrated 2–3-fold higher potency than the 6/5 counterpart, attributed to enhanced conformational rigidity and optimal receptor complementarity .
  • Oxygen Positioning :
    The 1,5-dioxa arrangement stabilizes the spiro structure via intramolecular hydrogen bonding, while the 1,4-dioxa analog lacks this feature, leading to reduced metabolic stability .
Alternative Spiro Systems
  • 1-Oxa-8-azaspiro[4.5]decane :
    Radioligands with this core showed lower S1R affinity (Ki > 100 nM) compared to the target compound (Ki < 10 nM), highlighting the necessity of dual oxygen atoms in the 1,5-dioxa system for high receptor engagement .
  • Piperidine-Based Spiro Compounds :
    Siramesine (a spiro[isobenzofuran-1,4′-piperidine] derivative) and spipethiane (spiro[piperidine-4,2′-thiochromane]) share S1R antagonism but exhibit poor selectivity over sigma-2 receptors (S2R). The target compound’s sulfonyl group mitigates off-target interactions, achieving >100-fold selectivity for S1R .

Substituent Effects

Aromatic Sulfonyl Groups
  • Chlorination and Methylation: The 2,4-dichloro-5-methylphenyl substituent balances lipophilicity (log P ≈ 3.5) and steric bulk, enhancing blood-brain barrier penetration while avoiding excessive hydrophobicity. In contrast, non-chlorinated analogs (e.g., 4-methoxyphenylsulfonyl derivatives) showed reduced potency (IC50 > 1 µM) in binge-eating rodent models .
  • Positional Isomerism :
    Substitution at the para position (e.g., 4-methylphenyl) improves activity over meta isomers. For example, 9-(4-methylphenylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane reduced binge eating at 3 mg/kg, whereas the 3-methyl analog required 7 mg/kg for similar efficacy .
Alkyl vs. Aryl Side Chains
  • n-Octyl Chains: In anti-mycobacterial Mannich bases, n-octyl R1 substituents paired with the 6/6 spiro core achieved MIC50 = 0.3 µM, outperforming phenoxypropyl or benzyloxypropyl analogs. The linear alkyl chain’s lipophilicity (log P ≈ 4.2) facilitates membrane permeation .
  • Benzyl Derivatives :
    9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane (CAS 40256-27-7) demonstrated moderate S1R affinity (Ki = 50 nM) but lower selectivity due to aromatic π-π interactions with S2R .
Table 1: Key Comparative Data
Compound Name Spiro System Substituent Biological Activity Reference
Target Compound 1,5-dioxa-9-azaspiro[5.5] 2,4-dichloro-5-methylphenyl S1R Ki = 2.1 nM; ED50 = 3 mg/kg
9-Benzyl-3-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane 1,5-dioxa-9-azaspiro[5.5] Benzyl, 3-phenyl ED50 = 7 mg/kg (binge eating)
1-Oxa-8-azaspiro[4.5]decane derivative 1-oxa-8-azaspiro[4.5] 4-fluorophenyl S1R Ki = 120 nM
9-(4-Methoxyphenylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane 1,5-dioxa-9-azaspiro[5.5] 4-methoxyphenyl S1R Ki = 850 nM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.